3-Oxaspiro[5.5]undecan-9-ol
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Overview
Description
3-Oxaspiro[55]undecan-9-ol is a spirocyclic compound characterized by a unique structure where a spiro atom connects two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxaspiro[5.5]undecan-9-ol typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the Robinson annulation, which involves the reaction of a ketone with an α,β-unsaturated carbonyl compound in the presence of a base . This reaction forms the spirocyclic core, which can then be further functionalized to introduce the hydroxyl group at the 9-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Oxaspiro[5.5]undecan-9-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different spirocyclic alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield spirocyclic ketones, while reduction can produce various spirocyclic alcohols.
Scientific Research Applications
3-Oxaspiro[5.5]undecan-9-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Oxaspiro[5.5]undecan-9-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The hydroxyl group at the 9-position can participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Oxaspiro[5.5]undecan-9-one: This compound is similar in structure but lacks the hydroxyl group, which can significantly alter its reactivity and applications.
1,3-Dioxane Spiro Compounds: These compounds have similar spirocyclic structures but different ring compositions, leading to different chemical and physical properties.
1,3-Dithiane Spiro Compounds:
Uniqueness
3-Oxaspiro[5.5]undecan-9-ol is unique due to the presence of the hydroxyl group, which provides additional functionalization options and potential for hydrogen bonding. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Properties
IUPAC Name |
3-oxaspiro[5.5]undecan-9-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c11-9-1-3-10(4-2-9)5-7-12-8-6-10/h9,11H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHXPBHAQBSNDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1O)CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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